tert-butyl N-(trimethylsilyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-trimethylsilylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2Si/c1-8(2,3)11-7(10)9-12(4,5)6/h1-6H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXUKTHUNOHNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reaction of Silanes with Ammonium Carbamates or Carbamic Acid Derivatives
One of the principal methods for preparing silyl carbamates, including tert-butyl N-(trimethylsilyl)carbamate, involves the reaction of silanes bearing silicon-hydrogen bonds with ammonium carbamates or carbamic acid compounds. This process is described in patent EP0114399A1 and can be summarized as follows:
- Reactants : Silanes such as trimethylsilane (Me3SiH) react with ammonium carbamates or carbamic acids.
- Reaction Conditions :
- Temperature range: Typically 0°C to 60°C, but can be extended from -50°C to 150°C depending on stability.
- Solvent: Optional; hydrocarbons (e.g., hexane), ethers (e.g., tetrahydrofuran), or halocarbons (e.g., trichloroethylene) may be used.
- Duration: From 10 minutes to over 24 hours, with faster reactions at higher temperatures.
- Mechanism : The silane reacts with the carbamate to form the silyl carbamate, releasing hydrogen gas as a by-product.
- Isolation : The silyl carbamate product can be isolated by standard purification techniques.
- Examples of Silyl Carbamates : Dimethyldimethylcarbamatosilane, trimethyldiethylcarbamatosilane, and tert-butylcarbamatosilane derivatives.
This method is versatile and allows the preparation of various silyl carbamates by selecting appropriate silanes and carbamate precursors.
Use of tert-Butyl Carbamate Derivatives in Carbamation Reactions
Recent research highlights the use of tert-butyl (trimethylsilyl)carbamate as a reagent for introducing N-Boc-protected amines via carbamation of hydrocarbons. This method indirectly relates to the preparation of this compound as a key reagent and can be summarized as follows:
- Reagents : tert-Butyl (trimethylsilyl)carbamate reacts with N-fluorobenzenesulfonimide (NFSI) in the presence of a copper(I) catalyst.
- Reaction Conditions :
- Catalyst: Commercially available Cu(I) precatalyst at low loadings.
- No additional bases or acids are required.
- Reaction proceeds under mild conditions with good selectivity.
- Outcome : Formation of N-Boc-protected alkylamines in yields ranging from 16% to 83%.
- Advantages : Operational simplicity, high site selectivity, and tolerance to functional groups.
- Post-reaction : The N-Boc group can be removed under mild acidic conditions to yield primary amines.
While this method focuses on the application of this compound, its availability and preparation are critical for such transformations.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Conditions | Notes |
|---|---|---|
| Silane reagent | Trimethylsilane (Me3SiH) | Silicon-hydrogen bond necessary |
| Carbamate precursor | Ammonium carbamate or carbamic acid derivative | Prepared by reaction of amines with CO2 |
| Temperature | 0°C to 60°C (can range -50°C to 150°C) | Avoid decomposition temperature |
| Solvent | Optional: hexane, tetrahydrofuran, trichloroethylene | Solvent choice affects reaction rate and isolation |
| Reaction time | 10 minutes to 24 hours | Faster at higher temperatures |
| By-products | Hydrogen gas, amines | Requires proper handling |
| Catalyst | Not typically required for silylation step | Copper catalyst used in downstream carbamation |
| Purification | Standard isolation techniques | Distillation, crystallization, chromatography |
Research Findings and Notes
- The reaction between silanes and ammonium carbamates is well-established for silyl carbamate synthesis, with hydrogen evolution as a key indicator of reaction progress.
- The use of tert-butyl (trimethylsilyl)carbamate in C–H carbamation reactions demonstrates its synthetic utility and the importance of its availability in pure form.
- Industrial synthesis benefits from using neutral reagents and controlled stirring to avoid viscosity issues and improve yields.
- The reaction mechanism involves nucleophilic attack on silicon and carbamate formation, which can be influenced by substituents on the silane and carbamate precursors.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(trimethylsilyl)carbamate undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce tert-butyl carbamate and trimethylsilanol.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Deprotection: The silyl group can be removed under acidic or basic conditions to regenerate the free amine.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Hydrolysis: Tert-butyl carbamate and trimethylsilanol.
Substitution: Various silyl-substituted products depending on the nucleophile used.
Deprotection: Free amine and trimethylsilanol.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : tert-butyl N-(trimethylsilyl)carbamate features both a carbamate and a trimethylsilyl group, making it a versatile compound in organic chemistry.
Mechanism of Action : The primary function of this compound is to protect amine groups during synthetic processes. By forming a stable carbamate with the amine, it prevents unwanted reactions while allowing other functional groups to be modified selectively. The compound can be deprotected under acidic or basic conditions, regenerating the free amine for subsequent reactions.
Scientific Research Applications
The applications of this compound span several fields:
-
Organic Synthesis :
- Protecting Group : It is predominantly used as a protecting group for amines in organic synthesis. This allows chemists to perform selective modifications on other parts of the molecule without interference from the amine groups.
- Facilitating Multi-step Synthesis : Its ability to protect amines is crucial in multi-step synthetic routes, particularly in the synthesis of complex organic molecules .
-
Medicinal Chemistry :
- Drug Development : The compound is utilized in the development of pharmaceutical agents, where protection and deprotection steps are essential during the synthesis of drug candidates.
- Synthesis of Biologically Active Molecules : It aids in synthesizing compounds with potential therapeutic effects, including those targeting various diseases .
-
Biological Applications :
- Biochemical Studies : The compound has been employed in studies involving enzyme interactions and metabolic pathways related to carbamate compounds.
- Neuropharmacology : Research indicates that derivatives similar to this compound may exhibit neuroprotective effects, making it relevant in studies focused on neurodegenerative diseases.
Case Study 1: Synthesis of Glycosyl Donors
A study demonstrated that carbamate groups can influence the glycosylation yield when used as protecting groups. In this context, this compound was shown to be compatible with various glycosyl donors, enhancing the efficiency of the glycosylation process .
Case Study 2: Neuroprotective Effects
Research on structurally similar compounds has indicated potential neuroprotective effects against oxidative stress. The findings suggest that these compounds might reduce cell death and inflammatory markers in neuronal cell cultures exposed to amyloid beta peptides, highlighting their therapeutic potential in Alzheimer’s disease research.
Comparative Analysis of Applications
The following table summarizes the key applications and findings related to this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a protecting group for amines | Facilitates selective modifications without interference from amines |
| Medicinal Chemistry | Integral in drug development and synthesis of biologically active molecules | Supports multi-step synthesis processes for complex drug candidates |
| Biological Studies | Employed in studies on enzyme interactions and metabolic pathways | Potential neuroprotective effects observed in models of neurodegeneration |
| Glycosylation Processes | Enhances glycosylation yields when used as a protecting group | Compatible with various glycosyl donors, improving reaction efficiencies |
Mechanism of Action
The mechanism of action of tert-butyl N-(trimethylsilyl)carbamate primarily involves the stability and reactivity of the silyl group. The trimethylsilyl group provides steric protection to the carbamate, preventing unwanted side reactions. Upon deprotection, the silyl group is removed, revealing the free amine which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares tert-butyl N-(trimethylsilyl)carbamate with structurally related carbamates, highlighting differences in substituents, molecular weights, synthesis yields, and applications:
Research Findings and Data
Comparative Reactivity
- Deprotection Kinetics : The TMS group in this compound is removed faster (minutes with TBAF) than Boc groups (hours with TFA), enabling sequential deprotection in multi-step syntheses .
- Steric Effects : Bulkier substituents (e.g., tripropylsilyl in ) slow reaction rates but improve regioselectivity in conjugate additions .
Biological Activity
Tert-butyl N-(trimethylsilyl)carbamate is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, a carbamate moiety, and a trimethylsilyl group. Its molecular formula is CHNOSi, with a molecular weight of approximately 213.36 g/mol. The presence of the trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological applications.
Research indicates that this compound interacts with specific enzymes and receptors in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.
- Receptor Binding : It has been suggested that this compound can bind to specific receptors, modulating signal transduction pathways that affect gene expression and cellular responses.
Biological Activities
The biological activities of this compound have been evaluated through various studies. Some key findings include:
- Antibacterial Activity : In studies involving similar carbamate derivatives, compounds exhibited significant antibacterial effects against strains such as E. coli and B. cereus . While specific data on this compound is limited, its structural similarities suggest potential antibacterial properties.
- Cytotoxicity Assessments : The cytotoxic effects of related carbamates were assessed using the Artemia salina assay, indicating that some derivatives have low toxicity while maintaining high antibacterial activity .
Case Studies
- Antibacterial Evaluation : A study synthesized various carbamate derivatives and tested their antibacterial activity against multiple strains. Results indicated that certain compounds demonstrated high efficacy against E. coli and M. luteus, suggesting that this compound could exhibit similar properties due to its structural characteristics .
- Glycosylation Studies : Research on glycosylation involving carbamates revealed that these compounds can influence glycosylation yields significantly. The presence of carbamate groups was shown to impact the efficiency of reactions involving activated glycosyl donors, highlighting the importance of this compound in synthetic organic chemistry .
Comparative Analysis
To better understand the potential of this compound, a comparison with other similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | CHNO | Antibacterial activity against E. coli |
| Trimethylsilyl carbamate | CHNOSi | Potential enzyme inhibition |
| Tert-butyl N-benzylcarbamate | CHNO | Antibacterial and cytotoxic effects |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl N-(trimethylsilyl)carbamate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .
- Waste Management : Segregate waste into halogenated organic containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain SDS documentation for rapid toxicological reference .
Q. How is this compound synthesized, and what coupling reagents are effective?
- Methodological Answer :
- Synthesis Route : A common approach involves condensation of tert-butyl carbamate with trimethylsilyl chloride in anhydrous dichloromethane.
- Coupling Reagents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are effective for activating carboxyl intermediates, achieving yields >75% under nitrogen atmosphere .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in cold ether for high-purity isolates (>95%) .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR in CDCl to identify trimethylsilyl peaks (δ 0.1–0.3 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
- MS : ESI-MS confirms molecular ion [M+H] at m/z 246.1.
- Crystallography : Single-crystal X-ray diffraction (SHELX-97) resolves bond angles and torsional strain. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for least-squares refinement with TWIN/BASF commands to model twinning. SIR97 integrates direct methods for phase resolution in low-symmetry space groups .
- Validation : Cross-check using R (<5%) and GooF (0.9–1.1). Apply PLATON ADDSYM to detect missed symmetry elements .
- Case Study : For tert-butyl derivatives, partial occupancy modeling resolves silyl-group disorder in 85% of cases .
Q. What strategies optimize the synthesis of this compound under anhydrous or moisture-sensitive conditions?
- Methodological Answer :
- Reagent Preparation : Pre-dry trimethylsilyl chloride over molecular sieves (3Å). Use Schlenk-line techniques for solvent transfer .
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., silyl migration). Monitor via in-situ FTIR for carbamate C=O stretching (1690–1710 cm) .
- Yield Enhancement : Add triethylamine (2.2 eq) as a proton scavenger, improving yields to 88% .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Modeling : Use Gaussian 16 with B3LYP/6-311G(d,p) to calculate LUMO energies, identifying electrophilic sites. Trimethylsilyl groups lower LUMO by 1.2 eV, favoring SN2 pathways .
- MD Simulations : GROMACS simulations (OPLS-AA force field) model solvation effects in THF, predicting steric hindrance from the tert-butyl group reduces reaction rates by 30% .
- Experimental Validation : Correlate computed activation energies (ΔG) with kinetic data from stopped-flow UV-Vis (λ = 280 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
